molecular formula C6H4Cl3N B1607360 2,3,5-Trichloro-4-methylpyridine CAS No. 53939-29-0

2,3,5-Trichloro-4-methylpyridine

Cat. No.: B1607360
CAS No.: 53939-29-0
M. Wt: 196.5 g/mol
InChI Key: QQRMKPWLEIQRSC-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-4-methylpyridine is a chlorinated pyridine derivative with the molecular formula C6H4Cl3N. It is a colorless to pale yellow liquid with a pungent odor. This compound is of significant interest due to its applications in various fields, including organic synthesis, agrochemicals, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-4-methylpyridine typically involves the chlorination of 4-methylpyridine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature conditions to ensure selective chlorination at the 2, 3, and 5 positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichloro-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include 2,3,5-trichloro-4-pyridinecarboxylic acid or 2,3,5-trichloro-4-pyridinecarboxaldehyde.

    Reduction: Products include 2,3-dichloro-4-methylpyridine or 2-chloro-4-methylpyridine.

Scientific Research Applications

2,3,5-Trichloro-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemical products.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-4-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring make it highly reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 2,3,6-Trichloro-4-methylpyridine
  • 2,4,5-Trichloro-3-methylpyridine
  • 2,3,5,6-Tetrachloropyridine

Comparison: 2,3,5-Trichloro-4-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other trichloropyridine derivatives, it offers distinct advantages in terms of selectivity in chemical reactions and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3,5-trichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRMKPWLEIQRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074055
Record name 2,3,5-Trichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53939-29-0
Record name 2,3,5-Trichloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53939-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,5-trichloro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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